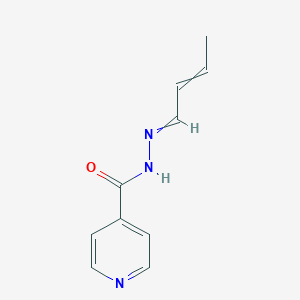

Crotoniazide

Description

Properties

CAS No. |

7007-96-7 |

|---|---|

Molecular Formula |

C10H11N3O |

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-[(E)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6+ |

InChI Key |

YLWYNCPRXFCNLQ-WYIUXTECSA-N |

Isomeric SMILES |

C/C=C/C=N/NC(=O)C1=CC=NC=C1 |

Canonical SMILES |

CC=CC=NNC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Characterization of Crotoniazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotoniazide, a hydrazone derivative of the frontline antitubercular agent isoniazid, represents a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (N'-(2-butenylidene)isonicotinohydrazide). Detailed experimental protocols for its synthesis via the condensation of isonicotinic acid hydrazide and crotonaldehyde are presented. The guide further outlines the key analytical techniques for its characterization, including an aggregation of its known physical properties and expected spectral data based on closely related analogues. Additionally, a putative mechanism of action, drawing from the established pathways of isonicotinoyl hydrazones, is visualized to provide context for its potential biological activity. This document serves as a foundational resource for researchers engaged in the development of novel hydrazone-based therapeutic agents.

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and crotonaldehyde. This reaction forms a Schiff base, resulting in the desired N'-(2-butenylidene)isonicotinohydrazide.

Experimental Protocol

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Crotonaldehyde

-

Methanol

-

Diethyl ether

Procedure:

-

Suspend 22 g of isonicotinic acid hydrazide in 50 ml of methanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this suspension, add 13.2 ml of crotonaldehyde dropwise at room temperature.

-

Stir the reaction mixture for 30 minutes at room temperature.

-

Following the reaction, remove the methanol under reduced pressure using a rotary evaporator.

-

Wash the resulting residue with diethyl ether.

-

Filter the solid product and dry it to obtain this compound.

Synthesis Workflow

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are performed using a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃O | [1] |

| Molecular Weight | 189.22 g/mol | [1] |

| Melting Point | 144-145 °C | |

| Appearance | Solid |

Crystallographic Data

A crystallographic study of N′-(But-2-enylidene)isonicotinohydrazide has been reported, providing the following crystal data.[1]

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 9.5779 (8) |

| b (Å) | 12.6191 (11) |

| c (Å) | 9.2095 (8) |

| β (°) | 113.511 (1) |

| Volume (ų) | 1020.70 (15) |

| Z | 4 |

Spectroscopic Data (Expected)

2.3.1. Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption (cm⁻¹) |

| N-H (stretch) | 3200 - 3300 |

| C-H (aromatic) | ~3050 |

| C-H (aliphatic) | 2900 - 3000 |

| C=O (amide I) | 1650 - 1680 |

| C=N (imine) | 1600 - 1640 |

| C=C (aromatic) | 1550 - 1600 |

| N-N (stretch) | 1100 - 1200 |

2.3.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Pyridine) | 8.5 - 8.8 / 7.7 - 7.9 | Doublet |

| NH (Amide) | 11.0 - 12.0 | Singlet |

| N=CH | 8.0 - 8.3 | Triplet |

| CH=CH | 6.0 - 6.5 | Multiplet |

| CH₃ | 1.8 - 2.1 | Doublet |

2.3.3. Mass Spectrometry (MS)

| m/z Value | Interpretation |

| [M]+ | Molecular ion peak |

| [M - 15]+ | Loss of a methyl radical (•CH₃) |

| [M - 43]+ | Loss of the crotonyl group (•C₃H₅) |

| 106 | Fragment corresponding to the isonicotinoyl cation |

| 78 | Fragment corresponding to the pyridine ring |

Putative Mechanism of Action

Isoniazid, the precursor to this compound, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG. The activated form of isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is hypothesized that this compound and other isonicotinoyl hydrazones may exert their antimicrobial effect through a similar pathway, primarily by inhibiting the enoyl-acyl carrier protein reductase (InhA).

Signaling Pathway

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The straightforward synthetic protocol and the outlined analytical methods offer a solid foundation for researchers exploring this and related isonicotinoyl hydrazones. While further experimental work is required to fully elucidate the specific spectral properties and confirm the precise mechanism of action of this compound, the information presented herein serves as a valuable starting point for its investigation as a potential therapeutic agent. The provided visualizations of the synthesis workflow and the putative signaling pathway offer a clear and concise summary of the key processes involved.

References

The Advent of Crotoniazide: An In-depth Look at its Early Discovery and Development

For researchers, scientists, and drug development professionals, understanding the historical context of drug discovery can provide valuable insights into contemporary pharmaceutical development. Crotoniazide, a derivative of the cornerstone anti-tuberculosis drug isoniazid, emerged from the intensive research efforts of the mid-20th century aimed at combating the global tuberculosis epidemic. This technical guide delves into the early discovery, synthesis, and preclinical development of this compound, offering a structured overview of the foundational science that introduced this compound to the medical world.

Discovery and Synthesis

Following the discovery of isoniazid's potent anti-tuberculosis activity in the early 1950s, a significant research focus was placed on the synthesis and evaluation of its derivatives. The primary goal was to identify compounds with improved efficacy, reduced toxicity, or altered pharmacokinetic profiles. This compound, chemically known as N'-(2-butenylidene)isonicotinic hydrazide or crotonaldehyde isonicotinoyl hydrazone, was synthesized through the condensation reaction of isoniazid and crotonaldehyde.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Isonicotinic acid hydrazide (isoniazid) would be dissolved in a suitable solvent, such as ethanol.

-

Addition of Aldehyde: Crotonaldehyde would be added to the isoniazid solution, often in equimolar amounts.

-

Catalysis (Optional): A catalytic amount of acid, such as glacial acetic acid, could be added to facilitate the condensation reaction.

-

Reaction: The mixture would be refluxed or stirred at an elevated temperature for a specific period to allow for the formation of the hydrazone.

-

Isolation and Purification: Upon cooling, the resulting this compound product would precipitate out of the solution. The solid would then be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and purified by recrystallization to obtain a pure crystalline product.

The workflow for this synthesis is illustrated in the diagram below.

Preclinical Evaluation: In Vitro and In Vivo Studies

The initial evaluation of this compound, like other isoniazid derivatives, would have focused on its in vitro activity against Mycobacterium tuberculosis and its efficacy and toxicity in animal models.

In Vitro Antitubercular Activity

Early in vitro studies were crucial for determining the direct antibacterial effect of new compounds. The primary method for assessing antitubercular activity during this period was the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized strain of Mycobacterium tuberculosis, such as H37Rv, would have been used. The general protocol would have been as follows:

-

Media Preparation: A suitable liquid or solid culture medium (e.g., Löwenstein-Jensen or a synthetic liquid medium like Youmans' medium) would be prepared.

-

Serial Dilution: this compound would be serially diluted in the culture medium to create a range of concentrations.

-

Inoculation: Each concentration of the drug-containing medium, along with a drug-free control, would be inoculated with a standardized suspension of M. tuberculosis.

-

Incubation: The cultures would be incubated at 37°C for several weeks.

-

Observation: The MIC would be determined as the lowest concentration of this compound that completely inhibited the visible growth of the mycobacteria.

In Vivo Efficacy and Toxicology in Animal Models

Following promising in vitro results, the next step would have been to evaluate the efficacy and safety of this compound in animal models of tuberculosis, most commonly mice or guinea pigs.

Experimental Protocol: Murine Model of Tuberculosis

-

Infection: Mice would be infected with a virulent strain of M. tuberculosis via an intravenous or aerosol route to establish a systemic or pulmonary infection, respectively.

-

Treatment: After a predetermined period to allow the infection to establish, a group of infected mice would be treated with this compound, typically administered orally or via injection. A control group of infected mice would receive a placebo or no treatment.

-

Monitoring: The health of the animals, including weight changes and survival rates, would be monitored throughout the study.

-

Efficacy Assessment: At the end of the treatment period, the animals would be euthanized, and the bacterial load in their lungs and spleens would be determined by plating homogenized tissue on a suitable culture medium and counting the colony-forming units (CFUs). The reduction in CFU in the treated group compared to the control group would indicate the in vivo efficacy of the drug.

-

Toxicology: Basic toxicological assessments would also have been conducted, observing the animals for any adverse effects and potentially performing histopathological examination of major organs to identify any drug-induced toxicity.

The logical flow of preclinical evaluation is depicted in the following diagram.

Mechanism of Action

As a hydrazone derivative of isoniazid, the presumed mechanism of action of this compound was linked to that of its parent compound. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It was hypothesized that this compound acts in a similar manner, potentially being hydrolyzed in vivo to release isoniazid, or acting as a prodrug itself that requires activation.

The signaling pathway for isoniazid's mechanism of action, which would have been the theoretical basis for understanding this compound's activity, is shown below.

Conclusion

The early discovery and development of this compound represent a classic example of the drug discovery paradigm of the mid-20th century, focusing on the chemical modification of a known active compound to explore new therapeutic possibilities. While detailed quantitative data from this early period is scarce in contemporary scientific literature, the established methodologies for synthesis and preclinical evaluation provide a clear picture of the scientific journey of this isoniazid derivative. This historical perspective underscores the foundational principles of medicinal chemistry and pharmacology that continue to drive the development of new anti-infective agents today.

Crotoniazide Derivatives: A Technical Guide to Their Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoniazide, a derivative of the frontline anti-tubercular drug isoniazid, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into this compound derivatives. The core structure, featuring a pyridine ring and a hydrazide linkage modified with a crotonoyl group, offers a versatile platform for chemical modification to enhance potency and broaden the spectrum of activity against various pathogens. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new drugs based on the this compound framework.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly Schiff bases, is a straightforward and efficient process. The primary method involves the condensation reaction between a hydrazide and an aldehyde or ketone.

General Experimental Protocol: Synthesis of this compound Schiff Bases

This protocol outlines the synthesis of N'-substituted-crotonohydrazide derivatives.

Materials:

-

Crotonohydrazide

-

Substituted aromatic aldehydes

-

Absolute ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolution: Dissolve an equimolar amount of crotonohydrazide in absolute ethanol.

-

Addition of Aldehyde: To this solution, add an equimolar amount of the desired substituted aromatic aldehyde.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture under reflux for a period of 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.

-

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Biological Activity of this compound Derivatives

This compound derivatives have demonstrated a wide range of biological activities, with the most significant being their potential as anti-tubercular agents. The structural modifications on the this compound scaffold have a profound impact on their biological profile.

Antitubercular Activity

The primary mechanism of action of isoniazid, and presumably its analogue this compound, involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. This activation leads to the formation of a nicotinoyl-NAD adduct that potently inhibits the enoyl-acyl carrier protein reductase, InhA.[1][2] It is hypothesized that this compound derivatives exert their antitubercular effect through a similar pathway.

The table below summarizes the antitubercular activity of various hydrazide derivatives, providing an insight into the potential efficacy of this compound analogues.

| Compound Type | Substituent | Test Organism | MIC (µg/mL) | Reference |

| Isonicotinoyl Hydrazone | 2-nitro | M. tuberculosis H37Rv | 6.25 | [3] |

| Isonicotinoyl Hydrazone | 4-hydroxy | M. tuberculosis H37Rv | 6.25 | [3] |

| Isonicotinoyl Hydrazone | 3,4,5-trimethoxy | M. tuberculosis H37Rv | 6.25 | [3] |

| N-acylhydrazone | Furyl ring and NO₂ group | M. tuberculosis H37Rv | 2.5 | [4] |

| N'-[(E)-(substituted-phenyl)methylidene]isonicotinohydrazide | Various hydroxy, methoxy, and ethoxy groups | M. tuberculosis | 0.31-1.25 | [2] |

| Thiazolyl Pyrazole Schiff Base | Electron-donating groups on phenyl ring | M. tuberculosis | 12.95-26.01 (x 10⁻³ µM/mL) | [1] |

Structure-Activity Relationship (SAR)

The biological activity of hydrazone derivatives is significantly influenced by the nature of the substituents on the aromatic ring. Studies on various isoniazid and other hydrazide derivatives have provided valuable insights into their structure-activity relationships[4][5]:

-

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (e.g., -OCH₃, -CH₃) on the aromatic ring has been shown to increase antitubercular activity in some series of compounds.[2] Conversely, in other series, electron-withdrawing groups at specific positions also enhance activity.

-

Lipophilicity: While increasing lipophilicity can enhance cell wall penetration, studies have shown that it is not the sole determinant of antitubercular activity for hydrazide derivatives.[6][7]

-

Steric Factors: The size and position of substituents can influence the binding of the molecule to its target enzyme.

Mechanism of Action: A Visual Representation

The proposed mechanism of action for this compound derivatives, based on the well-established mechanism of isoniazid, is the inhibition of InhA, a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel this compound derivatives follows a structured workflow, from initial synthesis to comprehensive biological testing.

Caption: A typical experimental workflow for developing this compound derivatives.

Conclusion and Future Directions

This compound derivatives hold significant promise as a source of new anti-tubercular and antimicrobial agents. The ease of their synthesis and the tunability of their biological activity through chemical modification make them an attractive area for further research. Future efforts should focus on:

-

Synthesis of a broader library of derivatives: Exploring a wider range of substituents on the aromatic ring and modifications of the crotonoyl moiety will be crucial to fully elucidate the SAR.

-

In-depth mechanistic studies: While the inhibition of InhA is the presumed mechanism, further studies are needed to confirm this for this compound derivatives and to investigate potential secondary targets.

-

Evaluation against drug-resistant strains: Testing new derivatives against multidrug-resistant and extensively drug-resistant strains of M. tuberculosis is essential to assess their clinical potential.

-

In vivo efficacy and pharmacokinetic studies: Promising candidates from in vitro studies should be advanced to in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

This technical guide provides a foundational understanding of this compound derivatives and is intended to catalyze further research and development in this important area of medicinal chemistry.

References

- 1. Synthesis, in-vitro antimicrobial and antitubercular screening of Schiff bases of 3-amino-1-phenyl-4- [2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of anti-tubercular activity of Schiff bases of 2-Amino thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, antitubercular activity, and SAR study of N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Application of quantitative structure-activity relationships to the modeling of antitubercular compounds. 1. The hydrazide family - PubMed [pubmed.ncbi.nlm.nih.gov]

Crotoniazide: A Technical Guide for Researchers

CAS Number: 7007-96-7

This technical guide provides an in-depth overview of Crotoniazide, a derivative of isonicotinic acid hydrazide. The information is intended for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and biological activities of this compound.

Chemical Properties

This compound, with the systematic name (E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, is a small molecule with potential therapeutic applications. Its core chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7007-96-7 | [1] |

| Molecular Formula | C10H11N3O | [1] |

| Molecular Weight | 189.21 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Poorly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | [2][3][4] |

Synthesis

The synthesis of this compound, like other isonicotinohydrazide derivatives, is typically achieved through a condensation reaction.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Crotonaldehyde

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve isonicotinic acid hydrazide in a suitable solvent, such as ethanol, in a round-bottom flask.

-

Add a stoichiometric equivalent of crotonaldehyde to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is then typically refluxed for a period of time, which can range from a few hours to overnight, depending on the specific conditions.

-

Progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid product, this compound, is then purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method to obtain the pure compound.

-

The purified this compound should be dried under vacuum to remove any residual solvent.

-

Characterization of the final product should be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Caption: General workflow for the synthesis of this compound.

Biological Activity

This compound is a member of the isonicotinic acid hydrazide class of compounds, which is known for its antimicrobial properties. The primary therapeutic targets for this class of compounds are Mycobacterium tuberculosis and the Human Immunodeficiency Virus (HIV).

Antitubercular Activity

Mechanism of Action: The presumed mechanism of action of this compound against M. tuberculosis is similar to that of isoniazid, a cornerstone drug in tuberculosis treatment. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form then covalently adducts with NAD(H) to inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to cell death.

Caption: Postulated mechanism of antitubercular action of this compound.

Anti-HIV Activity

Some hydrazone derivatives have shown promising activity against HIV.[10][11][12][13] this compound has been reported to have anti-HIV potential with a 50% effective concentration (EC50) value of 11 µg/mL.[14] The mechanism of action for anti-HIV activity of hydrazone derivatives can vary, with some compounds targeting the HIV-1 capsid protein.[10]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

Determination of Minimum Inhibitory Concentration (MIC): A standard method for determining the MIC of a compound against M. tuberculosis is the microplate Alamar Blue assay (MABA).

-

Preparation of Inoculum: A suspension of the M. tuberculosis strain (e.g., H37Rv) is prepared in a suitable broth (e.g., Middlebrook 7H9) and the turbidity is adjusted to a McFarland standard, followed by appropriate dilution.

-

Drug Dilution: A serial dilution of this compound is prepared in microtiter plates.

-

Inoculation: The bacterial suspension is added to each well containing the drug dilutions. Control wells (no drug) are also included.

-

Incubation: The plates are incubated at 37°C for a specified period (typically 5-7 days).

-

Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

-

Reading of Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Determination of Anti-HIV Activity (EC50): The anti-HIV activity can be assessed using a cell-based assay that measures the inhibition of viral replication.

-

Cell Culture: A suitable host cell line (e.g., MT-4 cells) is cultured.

-

Drug Preparation: Serial dilutions of this compound are prepared.

-

Infection and Treatment: The cells are infected with a known amount of HIV-1. The infected cells are then treated with the different concentrations of this compound.

-

Incubation: The treated, infected cells are incubated for a period that allows for viral replication (e.g., 5 days).

-

Measurement of Viral Replication: The extent of viral replication can be measured by various methods, such as quantifying the p24 antigen in the cell culture supernatant using an ELISA kit.

-

Data Analysis: The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct modulation of host cell signaling pathways by this compound. The primary mechanism of its potential therapeutic effect, particularly against tuberculosis, is believed to be the direct inhibition of a crucial bacterial enzyme. Further research is needed to investigate any potential interactions with host signaling pathways that might contribute to its overall activity or potential side effects.

Conclusion

This compound is a synthetic compound with potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis and HIV. Its synthesis is straightforward, and its mechanism of action against tuberculosis is likely analogous to that of isoniazid. This guide provides a foundational understanding for researchers interested in further exploring the therapeutic potential of this compound. Future studies should focus on determining its precise physicochemical properties, optimizing its synthesis, and conducting comprehensive in vitro and in vivo evaluations to establish its efficacy and safety profile. Investigations into its potential interactions with host signaling pathways would also be a valuable area of research.

References

- 1. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Synthesis and anti-mycobacterial activity of (E)-N'-(monosubstituted-benzylidene)isonicotinohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antiviral activities of novel acylhydrazone derivatives targeting HIV-1 capsid protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones [mdpi.com]

- 13. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound | 7007-96-7 [amp.chemicalbook.com]

A Technical Guide to the Stability and Degradation Pathways of Crotoniazide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Crotoniazide

This compound, with the chemical name (E,E)-N'-(but-2-en-1-ylidene)isonicotinohydrazide, is a derivative of the well-known antitubercular drug, isoniazid.[1][2] Its chemical structure consists of an isoniazid core linked to a crotonaldehyde moiety via a hydrazone bond. Understanding the stability and degradation profile of this compound is crucial for the development of safe, effective, and stable pharmaceutical formulations.

Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, and helping to elucidate potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods, selecting appropriate packaging, and determining storage conditions and shelf-life.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound and the established degradation pathways of its parent compound, isoniazid, the following degradation routes can be anticipated under various stress conditions.[3][4][5] The primary sites of degradation are likely to be the hydrazone linkage and the pyridine ring.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for drugs containing labile functional groups such as esters, amides, and hydrazones. This compound's hydrazone bond is susceptible to cleavage under both acidic and basic conditions.

-

Acidic Hydrolysis: In the presence of acid, the hydrazone linkage is expected to hydrolyze, yielding isoniazid and crotonaldehyde. Isoniazid itself can further degrade under acidic conditions to isonicotinic acid and hydrazine.

-

Basic Hydrolysis: Under alkaline conditions, a similar cleavage of the hydrazone bond is anticipated, again forming isoniazid and crotonaldehyde. Isoniazid is also known to degrade in basic media to isonicotinic acid.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. For this compound, the pyridine ring and the hydrazone moiety are potential sites of oxidation. The nitrogen atom in the pyridine ring could be oxidized to an N-oxide.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photolytic degradation. Isoniazid is known to be sensitive to light, which can lead to the formation of colored degradants.[3] A potential photolytic degradation pathway for this compound could involve the formation of isonicotinic acid and other complex products.

The proposed degradation pathways are illustrated in the following diagram:

Quantitative Data from Forced Degradation Studies of Isoniazid

The following table summarizes typical conditions used in forced degradation studies of isoniazid, which can serve as a starting point for designing stability studies for this compound. The extent of degradation is generally targeted to be between 10-30% to ensure the formation of primary degradation products without excessive secondary degradation.[6]

| Stress Condition | Stress Agent and Concentration | Temperature | Duration | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C | 2 - 24 hours | Isonicotinic acid, Hydrazine |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | 60°C - 80°C | 1 - 12 hours | Isonicotinic acid |

| Neutral Hydrolysis | Water | 60°C - 80°C | 24 - 72 hours | Minimal degradation expected |

| Oxidative | 3% - 30% H₂O₂ | Room Temperature - 60°C | 1 - 24 hours | Isoniazid N-oxide, other oxidized products |

| Thermal | Dry Heat | 80°C - 105°C | 24 - 72 hours | Minimal degradation expected in solid state |

| Photolytic | UV light (254 nm), Sunlight | Ambient | 24 - 72 hours | Isonicotinic acid, colored degradants |

Experimental Protocols for Forced Degradation Studies

A general workflow for conducting a forced degradation study of a drug substance like this compound is outlined below. The primary analytical technique for separating and quantifying the drug and its degradation products is typically High-Performance Liquid Chromatography (HPLC) with UV detection.[6] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[7]

Sample Preparation for Stress Studies

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Hydrolysis: To separate aliquots of the stock solution, add an equal volume of acid (e.g., 1 M HCl), base (e.g., 1 M NaOH), or water (for neutral hydrolysis). Heat the solutions in a water bath at a specified temperature (e.g., 80°C) for a defined period.

-

Oxidation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 30%) and keep it at room temperature or heat as required.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a hot air oven.

-

Photolytic Degradation: Expose the drug solution or solid powder to UV light (e.g., 254 nm) in a photostability chamber.

-

-

Sample Neutralization and Dilution: After exposure, cool the samples to room temperature. Neutralize the acidic and basic hydrolytic samples. Dilute all stressed samples with the mobile phase to a suitable concentration for analysis.

Analytical Methodology

A stability-indicating HPLC method needs to be developed and validated. A typical method would involve:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both the parent drug and the degradation products have adequate absorbance.

-

LC-MS: For identification of degradation products, the developed HPLC method can be coupled to a mass spectrometer. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide definitive structural information.

Conclusion

While specific stability data for this compound is not currently available, a comprehensive understanding of its potential degradation can be inferred from the well-documented behavior of its parent compound, isoniazid. The primary degradation pathways are anticipated to be hydrolysis of the hydrazone linkage and potential oxidation of the pyridine ring. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to initiate and conduct thorough stability and forced degradation studies on this compound. Such studies are indispensable for ensuring the quality, safety, and efficacy of any new pharmaceutical product.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [drugfuture.com]

- 3. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]

- 5. Degradation of isoniazid by anodic oxidation and subcritical water oxidation methods: Application of Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 7. GSRS [gsrs.ncats.nih.gov]

Preclinical Toxicology Profile of Crotoniazide: An In-Depth Technical Guide

Disclaimer: This document summarizes the preclinical toxicology of isoniazid and crotonaldehyde, the constituent components of Crotoniazide. Due to a lack of available preclinical safety data for this compound itself, this guide provides an inferred toxicological profile based on the known effects of its parent compounds. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

This technical guide provides a detailed summary of the known preclinical toxicities of isoniazid and crotonaldehyde, covering acute, subchronic, and chronic effects, as well as their genotoxic, carcinogenic, and reproductive and developmental toxicities. Experimental protocols for key studies are detailed, and quantitative data are presented in a structured format.

Toxicological Profile of Isoniazid

Isoniazid (INH) is a cornerstone of tuberculosis treatment, but its use is associated with notable toxicities, primarily hepatotoxicity and neurotoxicity.

Acute Toxicity

Isoniazid exhibits moderate acute toxicity. The primary target organs in acute overdose are the central nervous system (CNS) and the liver.[1] Seizures are a hallmark of acute isoniazid poisoning.[1][2][3]

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 176 | [4] |

| Rat | Oral | 206 | [5] |

| Human (estimated) | Oral | >20 (convulsions) | [3] |

| Human (estimated) | Oral | 80-150 (severe CNS) | [3][4] |

| Human (estimated) | Oral | >15,000 (usually fatal) | [1] |

Table 1: Acute Toxicity of Isoniazid

Subchronic and Chronic Toxicity

The liver is the primary target organ for repeated-dose toxicity of isoniazid.[6] Chronic administration can lead to dose-dependent hepatotoxicity, ranging from asymptomatic elevation of liver transaminases to severe liver injury.[6]

Hepatotoxicity

Isoniazid-induced liver injury is a significant clinical concern. The proposed mechanism involves the metabolic activation of isoniazid to reactive metabolites, including hydrazine, which can cause cellular damage through oxidative stress and covalent binding to cellular macromolecules.

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. litfl.com [litfl.com]

- 3. Isoniazid Toxicity Clinical Presentation: History, Physical Examination [emedicine.medscape.com]

- 4. A High Dose of Isoniazid Disturbs Endobiotic Homeostasis in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Crotoniazide

Introduction

Crotoniazide is a hydrazone derivative of isoniazid, developed with the aim of improving the therapeutic index of the parent drug. As with any novel anti-tubercular agent, preclinical evaluation in relevant animal models is a critical step in the drug development pipeline. These studies are essential for establishing pharmacokinetic profiles, determining efficacy, and assessing safety before advancing to clinical trials. This document provides a summary of typical dosages and detailed protocols for in vivo studies based on the extensive data available for isoniazid, which can be adapted for the investigation of this compound.

Quantitative Data Summary

The following table summarizes representative in vivo dosages for isoniazid in commonly used animal models of tuberculosis. This data can serve as a guide for designing initial dose-ranging studies for this compound.

| Drug | Animal Model | Strain | Route of Administration | Dosage Range | Dosing Regimen | Study Focus | Reference |

| Isoniazid | Mouse | C57BL/6 | Oral gavage | 25 mg/kg | Daily for 2 days | Short-course efficacy | [1] |

| Isoniazid | Mouse | BALB/c | Oral gavage | 12.5, 25, 50 mg/kg | Daily, 5 days/week for 4 weeks | Monotherapy efficacy | [1] |

| Isoniazid | Mouse | BALB/c, Nude | Oral gavage | 10 mg/kg | 5 or 7 days/week for up to 12 months | Combination therapy | [2] |

| Isoniazid | Rat | Wistar | Oral gavage | 3, 10, 30 mg/kg | Daily for 4 weeks | Dose-response and PK/PD | [3][4] |

| Isoniazid | Rat | - | Oral gavage | 10, 30, 90 mg/kg | Daily for 2 weeks | Dose-response | [5] |

| Isoniazid | Human (for reference) | - | Oral | 5-15 mg/kg | Daily | Pharmacokinetics | [6][7] |

Experimental Protocols

Murine Model of Tuberculosis for Efficacy Studies

This protocol describes a common method for establishing a chronic tuberculosis infection in mice to evaluate the efficacy of antimicrobial agents.

Materials:

-

Mycobacterium tuberculosis (e.g., H37Rv strain)

-

Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

-

Aerosol exposure chamber

-

Middlebrook 7H9 broth with supplements

-

Middlebrook 7H11 agar with supplements

-

Test compound (this compound)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment

Procedure:

-

Infection:

-

Culture M. tuberculosis to mid-log phase in Middlebrook 7H9 broth.

-

Dilute the bacterial suspension to a concentration that will deliver approximately 100-200 colony-forming units (CFU) to the lungs of each mouse via aerosol infection.

-

Expose mice to the aerosolized bacteria in a calibrated exposure chamber.

-

Confirm the initial bacterial load in the lungs of a subset of mice 24 hours post-infection by plating lung homogenates on Middlebrook 7H11 agar.

-

-

Treatment:

-

Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection state.

-

Randomize mice into treatment and control groups.

-

Prepare fresh formulations of the test compound (this compound) and vehicle control.

-

Administer the designated dose of the test compound or vehicle to the respective groups via oral gavage. A typical dosing regimen is once daily, five days a week.[1][2]

-

Monitor the health of the animals daily.

-

-

Efficacy Assessment:

-

At specified time points (e.g., after 4, 8, and 12 weeks of treatment), euthanize a subset of mice from each group.

-

Aseptically remove the lungs and/or spleens.

-

Homogenize the organs in sterile saline.

-

Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of CFU to determine the bacterial load in each organ.

-

Compare the CFU counts between the treated and control groups to determine the efficacy of the test compound.

-

Pharmacokinetic Study in Rats

This protocol outlines a method for determining the pharmacokinetic profile of a test compound in a rat model.

Materials:

-

Male Wistar rats (or other appropriate strain)

-

Test compound (this compound)

-

Vehicle for drug administration

-

Oral gavage needles

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Drug Administration:

-

Fast the rats overnight prior to drug administration.

-

Administer a single dose of the test compound via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Blood can be collected from the tail vein or via cardiac puncture for terminal samples.

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Drug Quantification:

-

Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Half-life (t1/2)

-

-

Visualizations

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for a murine tuberculosis efficacy study.

Conceptual Pathway of Isoniazid Action

Caption: Activation and mechanism of action of Isoniazid.

References

- 1. Assessing Pharmacodynamic Interactions in Mice Using the Multistate Tuberculosis Pharmacometric and General Pharmacodynamic Interaction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment of Tuberculosis with Rifamycin-containing Regimens in Immune-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and dose response of anti-TB drugs in rat infection model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of standard versus high-dose isoniazid for treatment of multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Crotoniazide in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Crotoniazide in human plasma. The described method utilizes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation based on industry standards.

Introduction

This compound is a derivative of isoniazid, a primary drug used in the treatment of tuberculosis. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential toxicity. This application note describes a selective and sensitive LC-MS/MS method for the determination of this compound in human plasma. The method involves a straightforward protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., Isoniazid-d4)

-

HPLC-grade acetonitrile and methanol

-

Formic acid, analytical grade

-

Ammonium acetate, analytical grade

-

Ultrapure water

-

Drug-free human plasma

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

Experimental Workflow

Caption: Workflow for this compound quantification in plasma.

Detailed Protocol

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Isoniazid-d4) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation: Protein Precipitation

-

Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Capillary Voltage | 3.0 kV |

| MRM Transitions | To be determined experimentally |

| This compound | e.g., Precursor ion > Product ion |

| Internal Standard | e.g., Precursor ion > Product ion |

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA).[1][2] The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range over which the assay is accurate and precise. A typical calibration curve might range from 1 to 1000 ng/mL.

-

Accuracy and Precision: The closeness of the determined value to the nominal concentration and the reproducibility of the measurements.[1] The precision, expressed as the coefficient of variation (CV), should not exceed 15% for QC samples, and 20% for the lower limit of quantification (LLOQ).[1]

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of this compound in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage).

Table 3: Example Method Validation Summary

| Validation Parameter | Acceptance Criteria (Typical) |

| Linearity (r²) | ≥ 0.99 |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Factor | CV ≤ 15% |

| Stability | Analyte concentration within ±15% of nominal concentration |

Data Analysis and Quantification

The concentration of this compound in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then interpolated from this calibration curve.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the bioanalytical method validation process.

Caption: Bioanalytical method validation workflow.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis and can be readily implemented in a bioanalytical laboratory for pharmacokinetic and clinical studies. Proper method validation is essential to ensure the integrity and reliability of the generated data.

References

Crotoniazide as a Probe for Enzyme Inhibition Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoniazide, a derivative of isonicotinic acid hydrazide (isoniazid), serves as a valuable probe for studying enzyme inhibition, particularly in the context of anti-tubercular drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate enzyme kinetics and inhibition, with a primary focus on its interaction with the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.

Isoniazid, a cornerstone in tuberculosis treatment, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it forms a covalent adduct with NAD+, which then potently inhibits InhA, a critical enzyme in the fatty acid synthase-II (FAS-II) pathway. This pathway is essential for the biosynthesis of mycolic acids, which are integral components of the mycobacterial cell wall. The inhibition of InhA disrupts the integrity of the cell wall, leading to bacterial cell death. This compound, as a structural analog of isoniazid, is hypothesized to follow a similar mechanism of action, making it an effective tool for studying InhA inhibition and for screening new anti-tubercular agents.

Mechanism of Action: Inhibition of the Fatty Acid Synthase-II (FAS-II) Pathway

The FAS-II pathway in Mycobacterium tuberculosis is responsible for the elongation of fatty acids, which are precursors for the synthesis of mycolic acids. InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-acyl carrier protein (ACP), a crucial step in this elongation cycle.

The proposed mechanism of action for this compound, analogous to isoniazid, involves its activation by the KatG enzyme. The activated form of the drug then forms an adduct with the NAD+ cofactor, which binds tightly to the active site of InhA, blocking the binding of its natural substrate and thereby inhibiting its enzymatic activity. This leads to the depletion of mycolic acids and ultimately, bacterial cell lysis.

Quantitative Data on Inhibitory Activity

Table 1: Inhibitory Activity of Selected Isoniazid Derivatives against InhA and M. tuberculosis

| Compound | Target | IC50 (µM) | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Isoniazid | InhA (indirect) | - | 0.03 | [1] |

| Ethionamide | InhA (indirect) | - | 0.625 | [2] |

| Triclosan | InhA (direct) | 0.09 | 1.5 | [3] |

| NITD-564 | InhA (direct) | 0.59 | 0.16 | [4] |

| NITD-916 | InhA (direct) | ~0.59 | 0.04-0.16 | [4] |

Note: The IC50 values for indirect inhibitors like isoniazid are not typically reported from direct enzyme assays as they require activation.

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against purified InhA enzyme. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.

Materials:

-

Purified recombinant InhA enzyme

-

This compound

-

trans-2-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

NADH

-

Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare serial dilutions of the this compound stock solution in assay buffer.

-

Prepare solutions of InhA, DD-CoA, and NADH in assay buffer to the desired final concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

This compound solution at various concentrations (or DMSO for control)

-

InhA enzyme solution

-

-

Incubate the plate at room temperature for a pre-determined time to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Add the substrate solution (DD-CoA and NADH) to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a specified period using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH oxidation) for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

This compound

-

96-well microplates

-

Resazurin solution

-

Incubator at 37°C

Procedure:

-

Prepare Bacterial Inoculum:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Adjust the bacterial suspension to a McFarland standard of 0.5.

-

-

Prepare Drug Dilutions:

-

Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

-

-

Inoculation:

-

Inoculate each well containing the drug dilution with the bacterial suspension.

-

Include positive (bacteria, no drug) and negative (broth only) controls.

-

-

Incubation:

-

Seal the plate and incubate at 37°C for 7-14 days.

-

-

Determine MIC:

-

After incubation, add resazurin solution to each well and incubate for another 24-48 hours.

-

A color change from blue to pink indicates bacterial growth.

-

The MIC is the lowest concentration of this compound at which no color change is observed.

-

Conclusion

This compound is a valuable chemical probe for investigating the inhibition of the InhA enzyme and the FAS-II pathway in Mycobacterium tuberculosis. The protocols provided herein offer a framework for researchers to assess its inhibitory activity and to use it as a reference compound in the screening and development of novel anti-tubercular agents. While specific quantitative data for this compound is limited, the information available for related isoniazid derivatives suggests its potential as a potent inhibitor. Further studies are warranted to fully characterize its kinetic parameters and to explore its efficacy in various models of tuberculosis infection.

References

- 1. Rationally Designed InhA Inhibitors: A Comparative Anti‐Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones and Their Structurally Flexible Benzyl Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the susceptibility testing of Mycobacterium tuberculosis to ethionamide in solid culture medium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isoniazid Combination Therapy in Tuberculosis Research

A Note on "Crotoniazide": Initial searches for "this compound" in the context of tuberculosis research did not yield information on a compound with this specific name. The chemical suffix "-iazide" suggests a potential structural relationship to Isoniazid (isonicotinic acid hydrazide), a cornerstone of tuberculosis therapy. Therefore, this document will focus on Isoniazid combination therapy, providing comprehensive data and protocols relevant to researchers, scientists, and drug development professionals in the field.

Application Notes

Introduction to Isoniazid (INH)

Isoniazid is a highly specific, potent bactericidal agent against actively replicating Mycobacterium tuberculosis (Mtb).[1][2] It has been a fundamental component of first-line anti-tuberculosis regimens for decades.[2] INH is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[1][3] Its primary mechanism involves the inhibition of mycolic acid synthesis, a crucial component of the unique and robust mycobacterial cell wall.[1][2]

Mechanism of Action and Rationale for Combination Therapy

The bactericidal activity of INH is a multi-step process. First, the INH prodrug is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] The activated form of INH then covalently binds with NAD+ to form an INH-NAD adduct.[4][5] This adduct acts as a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, an enzyme encoded by the inhA gene, which is essential for the elongation of fatty acids used in mycolic acid biosynthesis.[3][4][5] Disruption of mycolic acid production compromises the integrity of the cell wall, leading to bacterial cell death.

Despite its efficacy, monotherapy with INH rapidly leads to the selection of resistant Mtb strains.[2] Therefore, combination therapy is the cornerstone of modern tuberculosis treatment. The rationale for using multiple drugs is to:

-

Prevent the emergence of drug resistance: The probability of a bacterium spontaneously developing resistance to two or more drugs simultaneously is significantly lower than for a single drug.

-

Enhance bactericidal activity: Drugs with different mechanisms of action can have additive or synergistic effects, leading to more rapid killing of bacilli.[6]

-

Target different bacterial populations: Combination regimens can effectively target actively replicating, semi-dormant, and intracellular bacteria. For example, pyrazinamide is particularly effective against bacteria in the acidic environment within macrophages.[7]

The standard first-line regimen for drug-susceptible TB is a combination of Isoniazid (INH), Rifampicin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB) for an intensive two-month phase, followed by a four-month continuation phase of INH and RIF.[8]

Mechanisms of Isoniazid Resistance

Understanding the mechanisms of INH resistance is critical for developing new combination therapies. The most common mechanisms include:

-

Mutations in the katG gene: This is the most frequent cause of INH resistance, accounting for a majority of resistant clinical isolates. Mutations, such as the common S315T substitution, or deletions in katG prevent or reduce the activation of the INH prodrug.[3][4][9][10]

-

Mutations in the inhA promoter region: Overexpression of the InhA target enzyme can lead to a higher concentration of the INH-NAD adduct being required for inhibition, resulting in low-level resistance.[4][5]

-

Other gene mutations: Mutations in genes like ahpC, kasA, and ndh have also been associated with INH resistance, though they are less common.[3][5]

Quantitative Data Presentation

In Vitro Activity of Isoniazid and Combination Partners

The following table summarizes the typical Minimum Inhibitory Concentrations (MICs) for first-line anti-TB drugs against drug-susceptible M. tuberculosis H37Rv.

| Drug | Abbreviation | Typical MIC Range (µg/mL) |

| Isoniazid | INH | 0.015 - 0.06 |

| Rifampicin | RIF | 0.03 - 0.125 |

| Ethambutol | EMB | 0.5 - 2.0 |

| Pyrazinamide | PZA | 12.5 - 100 (at pH 5.5) |

| Moxifloxacin | MXF | 0.06 - 0.25 |

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology (e.g., broth microdilution, agar proportion).

Clinical Trial Data for Isoniazid-Containing Regimens

This table presents outcomes from key clinical trials evaluating INH-containing combination therapies.

| Regimen | Duration | Patient Population | Treatment Completion Rate | Favorable Outcome / Relapse Rate | Reference |

| 2 months RIF/INH/PZA + 4 months RIF/INH | 6 months | Drug-Susceptible TB | ~85% | >95% cure rate | [8] |

| 3 months weekly RIF-Penten/INH | 3 months | Latent TB Infection | 82.1% | 0.19% developed active TB | [11] |

| 9 months daily INH | 9 months | Latent TB Infection | 69.0% | 0.43% developed active TB | [11] |

| 2 months INH/RIF/PZA (Fixed-Dose vs. Separate) | 2 months (initial phase) | Drug-Susceptible TB | Not specified | Similar high efficacy in both groups | [12] |

Experimental Protocols

Protocol: In Vitro Synergy Testing using the Checkerboard Method (Resazurin Microtiter Assay - REMA)

This protocol describes how to assess the interaction between Isoniazid and a partner drug against M. tuberculosis.

Objective: To determine if the combination of two drugs is synergistic, additive, indifferent, or antagonistic.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC or ADC

-

Sterile 96-well microtiter plates

-

Isoniazid (INH) stock solution

-

Partner drug stock solution

-

Resazurin solution (0.01% w/v in sterile water)

-

Sterile multichannel pipettes and reservoirs

Procedure:

-

Preparation of Bacterial Inoculum: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in fresh broth to achieve the final inoculum.

-

Plate Setup:

-

Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

-

In column 1, add 100 µL of the partner drug at 4x the highest desired concentration.

-

In row A, add 100 µL of INH at 4x the highest desired concentration.

-

-

Drug Dilutions:

-

Perform serial 2-fold dilutions of INH down the columns (from row A to G). Do not add drug to row H (drug-free control).

-

Perform serial 2-fold dilutions of the partner drug across the rows (from column 1 to 10). Do not add drug to column 11 (drug-free control).

-

Column 12 will serve as a background control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells from row A to H and column 1 to 11. Do not inoculate column 12.

-

Incubation: Seal the plates and incubate at 37°C for 7-10 days.

-

Addition of Resazurin: Add 30 µL of resazurin solution to each well. Incubate for another 24-48 hours.

-

Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the drug(s) that prevents this color change.

-

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

Interpretation: Synergy (FICI ≤ 0.5), Additive/Indifference (0.5 < FICI ≤ 4.0), Antagonism (FICI > 4.0).[13]

-

Protocol: General In Vivo Efficacy Study in a Mouse Model

This protocol provides a general workflow for evaluating the efficacy of an INH-containing combination therapy in a murine model of chronic tuberculosis.

Objective: To determine the bactericidal and sterilizing activity of a drug combination in vivo.

Materials:

-

BALB/c or C57BL/6 mice

-

M. tuberculosis strain (e.g., H37Rv)

-

Aerosol infection chamber

-

Isoniazid and partner drug(s) formulated for oral gavage

-

Middlebrook 7H11 agar plates

-

Tissue homogenizer

Procedure:

-

Infection: Infect mice with a low dose of M. tuberculosis via an aerosol exposure system to establish a lung infection of approximately 100-200 CFU.

-

Pre-treatment Phase: Allow the infection to establish for 4-6 weeks to develop a chronic infection state. Confirm bacterial load in the lungs of a subset of animals.

-

Treatment Phase:

-

Randomize mice into treatment groups (e.g., Vehicle Control, INH alone, Partner Drug alone, INH + Partner Drug combination).

-

Administer drugs daily via oral gavage for the specified duration (e.g., 4-8 weeks).

-

-

Assessment of Bacterial Load:

-

At specified time points (e.g., after 2, 4, 6, 8 weeks of treatment), sacrifice a subset of mice from each group.

-

Aseptically remove the lungs and/or spleens.

-

Homogenize the organs in sterile saline.

-

Plate serial dilutions of the homogenates onto 7H11 agar.

-

Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

-

-

Relapse Study (Optional):

-

After the completion of therapy, hold remaining mice for an additional period (e.g., 3 months) without treatment.

-

At the end of this period, sacrifice the animals and determine the lung CFU counts to assess for disease relapse.

-

-

Data Analysis: Compare the log10 CFU counts between the different treatment groups at each time point. A statistically significant reduction in CFU in the combination group compared to the single-drug groups indicates enhanced efficacy.

Visualizations (Graphviz)

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Management of tuberculosis - Wikipedia [en.wikipedia.org]

- 8. Advances in the design of combination therapies for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. medscape.com [medscape.com]

- 12. [Therapeutic trial of a combination of isoniazid, rifampicin and pyrazinamide in the first 2 months of treatment of pulmonary tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Drug Resistance Mechanisms of Crotoniazide and Isoniazid Analogs in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotoniazide, a derivative of the frontline anti-tuberculosis drug isoniazid, holds potential for research into the mechanisms of drug resistance in Mycobacterium tuberculosis (M.tb). While specific data on this compound is limited in publicly available literature, its structural similarity to isoniazid suggests a shared mechanism of action and potential for similar resistance pathways. These application notes provide a comprehensive framework and detailed protocols for investigating the antimycobacterial activity of this compound and characterizing its resistance mechanisms, based on established methodologies for isoniazid.

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] The activated form of the drug then primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[2] Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the promoter region of the inhA gene, leading to its overexpression.[3] It is hypothesized that this compound follows a similar activation and action pathway.

I. Determining Antimycobacterial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against drug-susceptible and drug-resistant M. tuberculosis strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol: Broth Microdilution Method

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv (a standard drug-susceptible strain) and isoniazid-resistant clinical isolates in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 at 37°C to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.

-

Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well microplate to achieve a range of final concentrations to be tested (e.g., from 64 µg/mL to 0.06 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microplate containing the drug dilutions.

-

Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control for contamination.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

After incubation, assess bacterial growth visually or by using a growth indicator such as Resazurin.

-

The MIC is the lowest drug concentration at which no visible bacterial growth is observed.

-

Data Presentation: Hypothetical MIC Data

| Compound | M.tb Strain | Genotype | MIC (µg/mL) |

| Isoniazid | H37Rv | Wild-type | 0.05 |

| Isoniazid | Clinical Isolate 1 | katG S315T | > 8 |

| Isoniazid | Clinical Isolate 2 | inhA promoter -15C>T | 0.8 |

| This compound | H37Rv | Wild-type | [To be determined] |

| This compound | Clinical Isolate 1 | katG S315T | [To be determined] |

| This compound | Clinical Isolate 2 | inhA promoter -15C>T | [To be determined] |

II. In Vitro Selection of Resistant Mutants

Objective: To generate spontaneous this compound-resistant mutants of M. tuberculosis for subsequent genomic analysis.

Experimental Protocol: Agar Plate Method

-

Bacterial Culture Preparation:

-

Grow a large-volume culture of M. tuberculosis H37Rv to late-log phase.

-

Harvest the bacterial cells by centrifugation and resuspend them in a small volume of fresh medium to create a concentrated cell suspension.

-

-

Selection of Mutants:

-

Plate a high density of the concentrated bacterial suspension (approximately 10⁹ to 10¹⁰ CFUs) onto Middlebrook 7H10 agar plates containing this compound at concentrations 4x, 8x, and 16x the predetermined MIC.

-

Incubate the plates at 37°C for 3-4 weeks.

-

-

Isolation and Verification of Resistant Mutants:

-

Pick individual colonies that appear on the drug-containing plates.

-

Subculture each colony in drug-free liquid medium to expand the population.

-